- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium CatalystJournal of Organic Chemistry, 2020, 85(9), 5815-5824,
Cas no 932-96-7 (4-Chloro-N-methylaniline)

4-Chloro-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-N-methylaniline
- 4-Chloro-N-toluidine
- 4-CHLOR-N-METHYLANILIN
- 4-chloro-N-methyl-aniline
- Aniline,p-chloro-N-methyl
- Aniline,p-chloro-N-methyl-(7CI,8CI)
- Benzenamine,4-chloro-N-methyl
- BENZENAMINE,4-CHLORO-N-METHYL-
- EINECS 213-262-8
- N-(P-CHLOROBENZYL)METHYLAMINE
- N-methyl N-4-chlorophenylamine
- N-methyl-4-chloroaniline
- N-methyl-4-Cl-aniline
- N-methyl-p-chloroaniline
- p-chloro-N-methylaniline
- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
- 4-Chloro-N-methylbenzenamine
- N-(4-Chlorophenyl)-N-methylamine
- N-(4-Chlorophenyl)methylamine
- p-(Methylamino)chlorobenzene
- Benzenamine, 4-chloro-N-methyl-
- Aniline, p-chloro-N-methyl-
- 2IXY9JA2P8
- XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Aniline, p-chloro-N-methyl- (7CI,8CI)
- chloro-n-methylaniline
- PubChem23344
- N-methyl-4-chloro aniline
- 4-chloro-N-meth
- 4-Chloro-N-methylbenzenamine (ACI)
- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
- aniline, 4-chloro-N-methyl-
- 4-chloro-N-methyl aniline
- DB-057391
- 4-12-00-01168 (Beilstein Handbook Reference)
- CCRIS 2889
- J-640269
- AKOS000254181
- BRN 2205846
- C1620
- DTXCID00161822
- Aniline, p-chloro-N-methyl-(7CI,8CI)
- J-800261
- BIDD:GT0836
- 932-96-7
- DS-6021
- EN300-66346
- Q27254800
- SCHEMBL4758786
- 4-Chloro-N-methylaniline, 97%
- DTXSID80239331
- SCHEMBL228690
- UNII-2IXY9JA2P8
- DCA_142.0419_14.6
- (4-chloro-phenyl)-methyl-amine
- (4-chloro-phenyl)-methyl amine
- MFCD00000614
- CS-W018297
- NS00000650
-
- MDL: MFCD00000614
- インチ: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
- InChIKey: XCEYKKJMLOFDSS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(NC)=CC=1
- BRN: 2205846
計算された属性
- せいみつぶんしりょう: 141.03500
- どういたいしつりょう: 141.034527
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 77
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.169 g/mL at 25 °C(lit.)
- ふってん: 142°C/40mmHg(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: n20/D 1.584(lit.)
- PSA: 12.03000
- LogP: 2.45470
- FEMA: 3184
- かんど: 空気に敏感である
- ようかいせい: 未確定
4-Chloro-N-methylaniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H226-H302+H312+H332-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37
- セキュリティの説明: S16-S26-S36/37/39
- RTECS番号:CX9857900
-
危険物標識:
- セキュリティ用語:6.1
- ちょぞうじょうけん:かねんりょういき
- 包装等級:III
- 包装グループ:III
- 危険レベル:6.1
- リスク用語:R10; R20/21/22; R36/37/38
4-Chloro-N-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A2526712-1G |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 1g |
RMB 40.80 | 2025-02-21 | |
abcr | AB132477-1 g |
4-Chloro-N-methylaniline, 95%; . |
932-96-7 | 95% | 1 g |
€51.60 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23962-1g |
4-Chloro-N-methylaniline, 95% |
932-96-7 | 95% | 1g |
¥360.00 | 2023-06-01 | |
TRC | C349805-100mg |
4-Chloro-N-methylaniline |
932-96-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
Apollo Scientific | OR924273-100g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 100g |
£218.00 | 2025-02-20 | |
Cooke Chemical | A2526712-25G |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
RMB 500.80 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-100g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 100g |
¥1927.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-25g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
¥568.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-1g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 1g |
¥59 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-5g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 5g |
¥171 | 2024-05-20 |
4-Chloro-N-methylaniline 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flowTetrahedron, 2018, 74(25), 3124-3128,
ごうせいかいろ 3
1.2 Reagents: Water ; rt
- La-Catalyzed Decarbonylation of Formamides and Its ApplicationsOrganic Letters, 2023, 25(1), 163-168,
ごうせいかいろ 4
- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir CatalystsACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751,
ごうせいかいろ 5
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat WaterAdvanced Synthesis & Catalysis, 2015, 357(4), 714-718,
ごうせいかいろ 6
- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of aminesJournal of the Indian Chemical Society, 2009, 86(8), 841-848,
ごうせいかいろ 7
- Highly efficient N-monomethylation of primary aryl aminesChinese Journal of Chemistry, 2009, 27(7), 1339-1344,
ごうせいかいろ 8
- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3Tetrahedron Letters, 2007, 48(26), 4585-4588,
ごうせいかいろ 9
- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonateJournal of Catalysis, 2021, 396, 281-290,
ごうせいかいろ 10
- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free ConditionsInorganic Chemistry, 2020, 59(3), 1835-1847,
ごうせいかいろ 11
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and IsocyanatesOrganic Letters, 2016, 18(23), 6140-6143,
ごうせいかいろ 12
- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by MethanolChemCatChem, 2022, 14(11),,
ごうせいかいろ 13
- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of IridiumSynthesis, 2018, 50(23), 4617-4626,
ごうせいかいろ 14
- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating AgentChemSusChem, 2017, 10(11), 2370-2374,
ごうせいかいろ 15
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediatesTetrahedron, 2010, 66(35), 7142-7148,
ごうせいかいろ 16
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalystOrganic Chemistry: An Indian Journal, 2010, 6(1), 52-55,
ごうせいかいろ 17
- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium NanocatalystAsian Journal of Organic Chemistry, 2019, 8(4), 487-491,
ごうせいかいろ 18
- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligandOrganic Letters, 2017, 19(21), 5790-5793,
ごうせいかいろ 19
- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 sourceChemical Communications (Cambridge, 2017, 53(6), 1080-1083,
ごうせいかいろ 20
- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compoundsNature Communications, 2023, 14(1),,
ごうせいかいろ 21
- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangementJournal of the Chemical Society, 1990, (3), 767-71,
ごうせいかいろ 22
1.2 Reagents: Ammonium chloride Solvents: Water
- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 unitsOrganic & Biomolecular Chemistry, 2020, 18(26), 4922-4926,
ごうせいかいろ 23
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalystSurfaces and Interfaces, 2023, 37,,
ごうせいかいろ 24
- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]Journal of Organic Chemistry, 2021, 86(3), 2621-2631,
ごうせいかいろ 25
ごうせいかいろ 26
- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complexChemical Science, 2017, 8(5), 3576-3585,
ごうせいかいろ 27
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC LigandOrganometallics, 2022, 41(11), 1364-1380,
ごうせいかいろ 28
- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcoholsPolyhedron, 2021, 205,,
ごうせいかいろ 29
- General and efficient method for direct N-monomethylation of aromatic primary amines with methanolRSC Advances, 2012, 2(23), 8645-8652,
ごうせいかいろ 30
- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalystCatalysis Communications, 2013, 41, 115-118,
ごうせいかいろ 31
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
- Synthesis of N-methylated amines from acyl azides using methanolOrganic & Biomolecular Chemistry, 2020, 18(30), 5891-5896,
ごうせいかいろ 32
- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmmRussian Journal of Organic Chemistry, 2019, 55(8), 1085-1087,
ごうせいかいろ 33
- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using MethanolChemCatChem, 2021, 13(7), 1722-1729,
ごうせいかいろ 34
1.2 Reagents: Ammonium chloride Solvents: Water
- CO2-tuned highly selective reduction of formamides to the corresponding methylaminesGreen Chemistry, 2021, 23(19), 7534-7538,
ごうせいかいろ 35
ごうせいかいろ 36
- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side ChainSynthesis, 2019, 51(12), 2542-2547,
ごうせいかいろ 37
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexesDalton Transactions, 2019, 48(15), 5072-5082,
ごうせいかいろ 38
- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic EffectsOrganometallics, 2020, 39(19), 3514-3523,
ごうせいかいろ 39
- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using MethanolACS Catalysis, 2015, 5(7), 4082-4088,
ごうせいかいろ 40
- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-AminobenzoatesJournal of Organic Chemistry, 2015, 80(2), 1258-1263,
4-Chloro-N-methylaniline Raw materials
- 1-Chloro-4-iodobenzene
- Benzoyl azide, 4-chloro-
- Benzamide, N-(4-chlorophenyl)-N-methyl-
- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
- Acetamide, N-(4-chlorophenyl)-N-methyl-
- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-
- 4'-Chloro-N-methylformanilide
- Methyl methanesulfonate
- 4-Chlorobromobenzene
4-Chloro-N-methylaniline Preparation Products
4-Chloro-N-methylaniline 関連文献
-
Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160
-
2. Substituted 3-anilinoindoles and anilinoacetanilides from the reaction of glyoxal with N-alkylanilines: crystal structure of 5-chloro-3-(4-chloro-N-methylanilino)-1-methylindolePaolo Ferruti,Angelino Ferè,Alberto Bettelli,Marcello Zocchi,Giuseppe Tieghi,Alberto Albinati J. Chem. Soc. Perkin Trans. 1 1972 2001
-
3. Adducts from quinones and diazoalkanes. Part VII. The function of quinone methides in the side-chain amination of alkylquinones and in dimerisations giving ethylenediquinonesF. M. Dean,L. E. Houghton,R. B. Morton J. Chem. Soc. C 1968 2065
-
A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149
-
5. General and efficient method for direct N-monomethylation of aromatic primary amines with methanolFeng Li,Jianjiang Xie,Haixia Shan,Chunlou Sun,Lin Chen RSC Adv. 2012 2 8645
-
Wenfeng Zhao,Xiaoping Chi,Hu Li,Jian He,Jingxuan Long,Yufei Xu,Song Yang Green Chem. 2019 21 567
-
Renshi Luo,Jianhua Liao,Ling Xie,Wenjun Tang,Albert S. C. Chan Chem. Commun. 2013 49 9959
-
Wade F. Petersen,Richard J. K. Taylor,James R. Donald Org. Biomol. Chem. 2017 15 5831
-
Erling Thyrhaug,Peter Hammersh?j,Kasper S. Kj?r,Thomas Just S?rensen,Niels H. Harrit,Martin M. Nielsen,Klaus Bechgaard Photochem. Photobiol. Sci. 2014 13 1093
-
10. The oxidative demethylation of tertiary amines by oxo(phosphine)ruthenium(IV) complexesRandolph A. Leising,Jeffrey S. Ohman,John H. Acquaye,Kenneth J. Takeuchi J. Chem. Soc. Chem. Commun. 1989 905
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
4-Chloro-N-methylanilineに関する追加情報
Recent Advances in the Study of 4-Chloro-N-methylaniline (CAS: 932-96-7) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Chloro-N-methylaniline (CAS: 932-96-7) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the development of novel therapeutic agents and its potential applications in chemical biology. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and industrial relevance.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 4-Chloro-N-methylaniline as a precursor in the synthesis of kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific cancer-related kinases, suggesting its potential as a scaffold for anticancer drug development. The study utilized computational modeling and in vitro assays to validate the binding affinity and selectivity of these derivatives.
In another recent investigation, 4-Chloro-N-methylaniline was employed in the development of novel antimicrobial agents. A team from the University of Cambridge reported the synthesis of a series of sulfonamide derivatives incorporating this compound, which showed promising activity against drug-resistant bacterial strains. The findings, published in Antimicrobial Agents and Chemotherapy, underscore the versatility of 4-Chloro-N-methylaniline in addressing global health challenges.
From an industrial perspective, advancements in the green synthesis of 4-Chloro-N-methylaniline have been reported. A 2024 study in Green Chemistry detailed a catalytic process that reduces the environmental impact of its production, achieving higher yields with lower energy consumption. This development aligns with the growing demand for sustainable chemical manufacturing practices in the pharmaceutical industry.
The toxicological profile of 4-Chloro-N-methylaniline has also been recently reevaluated. New data from the European Chemicals Agency (ECHA) provides updated safety guidelines for handling this compound, particularly in industrial settings. These findings are crucial for ensuring workplace safety and regulatory compliance in facilities that manufacture or use this chemical.
Looking forward, researchers are exploring the potential of 4-Chloro-N-methylaniline in emerging areas such as targeted drug delivery systems and diagnostic agent development. Its chemical properties make it a valuable building block for creating more complex molecular architectures with specific biological functions. The compound's versatility continues to make it a subject of active investigation across multiple disciplines within chemical biology and pharmaceutical sciences.
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